(R)-2-(Piperidin-2-yl)pyridine
CAS No.: 1061659-74-2
Cat. No.: VC20814504
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1061659-74-2 |
---|---|
Molecular Formula | C10H14N2 |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 2-[(2R)-piperidin-2-yl]pyridine |
Standard InChI | InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1 |
Standard InChI Key | KXRQQPIHUMSJSS-SNVBAGLBSA-N |
Isomeric SMILES | C1CCN[C@H](C1)C2=CC=CC=N2 |
SMILES | C1CCNC(C1)C2=CC=CC=N2 |
Canonical SMILES | C1CCNC(C1)C2=CC=CC=N2 |
Introduction
Chemical Structure and Identification
Structural Characteristics
(R)-2-(Piperidin-2-yl)pyridine features a pyridine ring connected to a piperidine ring with a specific stereochemical configuration. The molecular structure displays an R configuration at the stereogenic center (carbon-2 of the piperidine ring). This stereocenter is critical to the compound's properties and potential applications, as the three-dimensional arrangement affects how it interacts with other molecules.
The compound consists of 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms, with the nitrogen atoms positioned in the respective heterocyclic rings. The pyridine nitrogen provides a basic site with aromatic character, while the piperidine nitrogen offers a more basic aliphatic amine functionality.
Molecular Identifiers and Nomenclature
The compound is identified by several systematic and registry identifiers that help in its precise categorization and reference in scientific literature and databases:
Identifier Type | Value |
---|---|
PubChem CID | 7048011 |
InChI | InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1 |
InChIKey | KXRQQPIHUMSJSS-SNVBAGLBSA-N |
SMILES | C1CCNC@HC2=CC=CC=N2 |
CAS Number | 1061659-74-2 |
The compound is also known by several synonyms, including:
Physical and Chemical Properties
Basic Physical Properties
The physical and chemical properties of (R)-2-(Piperidin-2-yl)pyridine provide important insights into its behavior in various chemical environments and its potential for different applications:
Property | Value |
---|---|
Molecular Weight | 162.23 g/mol |
Exact Mass | 162.115698455 Da |
XLogP3-AA | 1.1 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 1 |
These properties indicate that the compound has moderate lipophilicity (XLogP3-AA of 1.1), suggesting potential for membrane permeability while maintaining some water solubility. The presence of one hydrogen bond donor and two hydrogen bond acceptors suggests the compound can participate in hydrogen bonding interactions, which are important for molecular recognition processes.
Salt Form Characteristics
The dihydrochloride salt of (R)-2-(Piperidin-2-yl)pyridine (C10H16Cl2N2) has different properties compared to the free base:
Property | Value |
---|---|
Molecular Weight | 235.15 g/mol |
CAS Number | 2771315-93-4 |
SMILES Code | [H]Cl.[H]Cl.C1([C@@H]2NCCCC2)=NC=CC=C1 |
Storage Recommendation | Inert atmosphere, Room Temperature |
The salt form generally exhibits enhanced water solubility compared to the free base, which can be advantageous for certain applications, particularly in pharmaceutical research where aqueous solubility is often desired. The dihydrochloride salt form also typically shows different crystallization behavior and physical stability compared to the free base.
Hazard Category | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
These hazard codes indicate that the compound (in its salt form) may cause:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Related Structure | Key Differences | Potential Impact |
---|---|---|
(S)-2-(Piperidin-2-yl)pyridine | Opposite stereochemistry | Different spatial arrangement affecting molecular recognition |
2-(Piperidin-2-yl)pyridine (racemic) | Mixture of both stereoisomers | Less specific in stereochemical interactions |
3-(Piperidin-2-yl)pyridine | Different connectivity position | Altered electronic distribution and binding geometry |
This comparative understanding highlights the importance of the specific structural features of (R)-2-(Piperidin-2-yl)pyridine in determining its chemical behavior and potential applications.
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